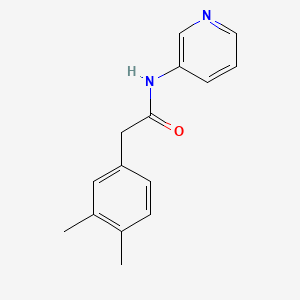
2-(3,4-dimethylphenyl)-N-3-pyridinylacetamide
説明
2-(3,4-dimethylphenyl)-N-3-pyridinylacetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
作用機序
The exact mechanism of action of 2-(3,4-dimethylphenyl)-N-3-pyridinylacetamide is not fully understood, but it is believed to work by activating the immune system and causing the release of cytokines, which are proteins that help to fight off infections and cancer cells. This compound has also been shown to inhibit the growth of blood vessels, which is important for the growth and spread of tumors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines such as tumor necrosis factor alpha (TNF-α) and interferon gamma (IFN-γ), which are important for the immune response. This compound has also been shown to cause a decrease in the levels of lactate dehydrogenase (LDH), which is a marker of cell death.
実験室実験の利点と制限
One of the advantages of 2-(3,4-dimethylphenyl)-N-3-pyridinylacetamide is that it has been extensively studied in preclinical models, making it a well-characterized compound for use in lab experiments. However, one limitation is that it has not yet been approved for use in humans, which limits its potential clinical applications.
将来の方向性
There are several future directions for research on 2-(3,4-dimethylphenyl)-N-3-pyridinylacetamide. One area of focus is on developing more effective combination therapies that include this compound. Another area of focus is on identifying biomarkers that can predict which patients are most likely to respond to this compound treatment. Additionally, there is ongoing research on developing new synthetic analogs of this compound that may have improved efficacy and fewer side effects.
Conclusion:
This compound is a promising compound for the treatment of cancer, with a well-characterized mechanism of action and a number of biochemical and physiological effects. While there are limitations to its use in humans, ongoing research is focused on developing more effective combination therapies and identifying biomarkers that can predict response to treatment. The future of this compound research looks bright, with the potential for new analogs and improved clinical outcomes.
科学的研究の応用
2-(3,4-dimethylphenyl)-N-3-pyridinylacetamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. This compound has also been shown to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy.
特性
IUPAC Name |
2-(3,4-dimethylphenyl)-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-5-6-13(8-12(11)2)9-15(18)17-14-4-3-7-16-10-14/h3-8,10H,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDAHHIVOOBKDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[(4-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]cyclopropanecarboxamide](/img/structure/B4444328.png)
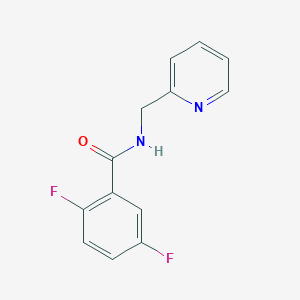

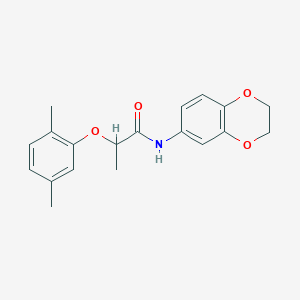
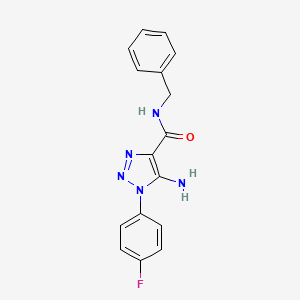
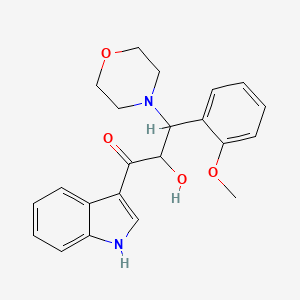
![2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-propanone](/img/structure/B4444372.png)
![2-(methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4444383.png)
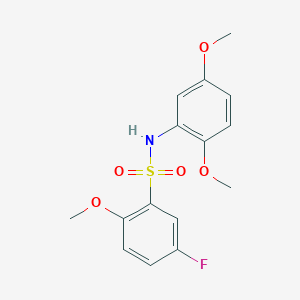
![4-ethoxy-N-[3-(2-ethyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4444399.png)
![2-(methoxymethyl)-3-(4-methoxyphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4444406.png)
![2-(4-{[(2-methoxybenzyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4444430.png)
![2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4444431.png)

